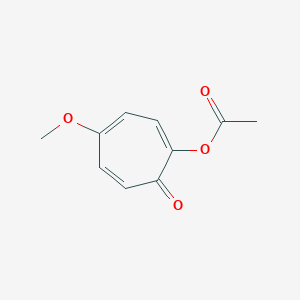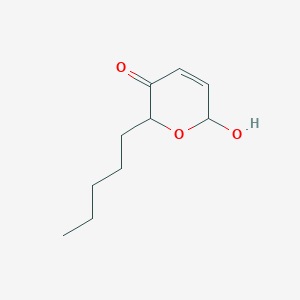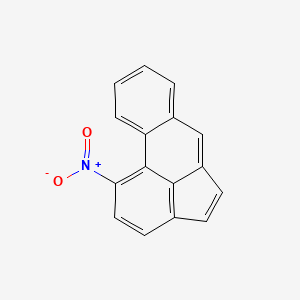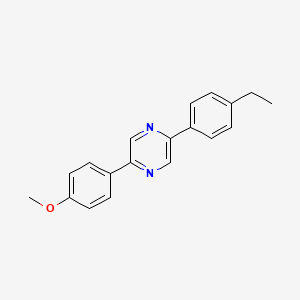
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom of the propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide typically involves the condensation of benzylamine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality, which can form hydrogen bonds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl and 4-methylphenyl groups can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
N-Benzyl-4-methylbenzamide: Similar structure but lacks the propanediamide backbone.
N-Benzyl-N-phenylpropanediamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
Uniqueness: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
122049-17-6 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-benzyl-N'-(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)19-17(21)11-16(20)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
JKSXQBSKQZKQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)



![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


